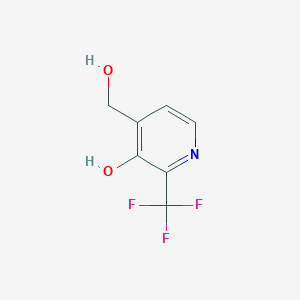

3-Hydroxy-2-(trifluoromethyl)pyridine-4-methanol

Description

3-Hydroxy-2-(trifluoromethyl)pyridine-4-methanol is a pyridine derivative characterized by three distinct substituents: a hydroxyl (-OH) group at position 3, a trifluoromethyl (-CF₃) group at position 2, and a hydroxymethyl (-CH₂OH) group at position 4. This unique substitution pattern confers specific physicochemical properties, including enhanced hydrogen-bonding capacity and lipophilicity due to the -CF₃ group.

Properties

IUPAC Name |

4-(hydroxymethyl)-2-(trifluoromethyl)pyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO2/c8-7(9,10)6-5(13)4(3-12)1-2-11-6/h1-2,12-13H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHPYXRVDGPZUTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1CO)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Trifluoromethylation of Pyridine Derivatives

One common approach to synthesize 3-Hydroxy-2-(trifluoromethyl)pyridine-4-methanol involves the reaction of pyridine substrates with trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid derivatives. This reaction typically requires:

- Basic conditions : Strong bases like sodium hydride or potassium tert-butoxide are used to deprotonate the pyridine ring to facilitate electrophilic trifluoromethylation.

- Aprotic solvents : Dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are preferred solvents to stabilize intermediates and promote reaction efficiency.

- Temperature control : Reactions are generally conducted at moderate temperatures to optimize yield and avoid decomposition.

This method allows the introduction of the trifluoromethyl group at the 2-position while maintaining hydroxyl and methanol substituents at the 3- and 4-positions, respectively.

One-Pot Cyclization from 5,5-Diethoxy-3-trifluoromethylpentenoic Acid Ethyl Ester

A patented preparation method emphasizes a one-step cyclization reaction using 5,5-diethoxy-3-trifluoromethylpentenoic acid ethyl ester as the starting material. Key features include:

- Cyclization reagent : Liquid ammonia or aqueous ammonia serves as the cyclizing agent.

- Solvents : Methanol, ethanol, or isopropanol are used, with methanol preferred due to better solubility and reaction control.

- Reaction conditions :

- Temperature: 80–120 °C (preferably 90–110 °C)

- Pressure: 0.05–0.2 MPa (preferably 0.05–0.15 MPa)

- Solvent to ester weight ratio: 1:1 to 5:1 (preferably 2:1 to 3:1)

- Post-reaction processing : Concentration of solvent, addition of water, filtration, and drying to isolate the product.

This method achieves high yield (~90%) and purity (>99%) of 2-hydroxy-4-trifluoromethylpyridine, which is structurally related and can be adapted for the target compound by functional group transformations.

| Parameter | Range/Value | Preferred Condition |

|---|---|---|

| Reaction temperature | 80–120 °C | 90–110 °C |

| Reaction pressure | 0.05–0.2 MPa | 0.05–0.15 MPa |

| Solvent to ester weight ratio | 1:1 to 5:1 | 2:1 to 3:1 |

| Ammonia reagent | Liquid or aqueous ammonia | Liquid ammonia preferred |

| Yield | ~90% | |

| Purity | >99% |

Multi-Step Synthesis via Pyridinecarboxylic Acid Intermediates

Another approach involves the synthesis of trifluoromethyl-substituted nicotinic acid derivatives, which can be further converted to hydroxyl and methanol functionalities. This method includes:

- Preparation of 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine by cyclization of ethyl 4,4,4-trifluoroacetoacetate with cyanoacetamide in methanol under reflux with potassium hydroxide catalysis.

- Chlorination with phosphorus oxychloride (POCl3) to introduce chloro substituents.

- Catalytic hydrogenolysis using Pd/C under hydrogen pressure to reduce cyano groups and chlorides to the desired amine or hydroxyl functionalities.

- Hydrolysis or further functional group transformations to obtain the target pyridine derivatives.

This route is more complex and requires careful control of reaction conditions, including low temperatures (-50 °C) and the use of strong bases like sodium hydride, which limits its industrial scalability.

Industrial Production Considerations

- Continuous flow reactors are employed to enhance mixing and heat transfer, improving reaction control and scalability.

- Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation steps to selectively reduce functional groups.

- Purification techniques like chromatography and crystallization are essential to achieve high purity standards required for pharmaceutical or agrochemical applications.

- Reaction optimization focuses on maximizing yield, minimizing by-products, and ensuring reproducibility.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Direct trifluoromethylation | Pyridine, trifluoromethyl iodide/sulfonic acid, strong base, DMSO/THF | Straightforward, moderate conditions | Requires strong base, moderate yield |

| One-pot cyclization (patented) | 5,5-diethoxy-3-trifluoromethylpentenoic acid ethyl ester, ammonia, methanol, 80–120 °C, 0.05–0.2 MPa | High yield (~90%), high purity (>99%), scalable | Requires pressure reactor |

| Multi-step via nicotinic acid | Ethyl 4,4,4-trifluoroacetoacetate, cyanoacetamide, POCl3, Pd/C hydrogenation | Versatile, allows functional group manipulation | Harsh conditions, low scalability |

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-(trifluoromethyl)pyridine-4-methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce various alcohol derivatives.

Scientific Research Applications

3-Hydroxy-2-(trifluoromethyl)pyridine-4-methanol has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor in the synthesis of drugs that target specific enzymes or receptors.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-(trifluoromethyl)pyridine-4-methanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in biological systems, where it can interact with enzymes or receptors, modulating their function. The hydroxyl and methanol groups may also participate in hydrogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparative Analysis with Similar Pyridine Derivatives

Structural Analogues and Key Differences

The following table summarizes structural analogues and their distinguishing features:

*Calculated molecular weight based on substituents.

Key Observations:

Trifluoromethyl Group Impact: The presence of -CF₃ in both the target compound and (2-(trifluoromethyl)pyridin-4-yl)methanol increases lipophilicity compared to non-fluorinated analogues like 2-hydroxy-4-methylpyridine. This enhances membrane permeability, a critical factor in drug design .

Thermal Stability: The boiling point of (2-(trifluoromethyl)pyridin-4-yl)methanol (212.6°C) suggests higher thermal stability than 2-hydroxy-4-methylpyridine (bp: 186–187°C at 12 mmHg), likely due to stronger intermolecular forces from -CF₃ and -CH₂OH groups .

Biological Activity

Overview

3-Hydroxy-2-(trifluoromethyl)pyridine-4-methanol is a pyridine derivative characterized by the presence of a trifluoromethyl group, a hydroxyl group, and a methanol group. These functional groups enhance its lipophilicity and reactivity, making it a compound of interest in various biological applications, particularly in antimicrobial and anticancer research .

The unique combination of functional groups in this compound contributes to its biological activity:

- Trifluoromethyl Group (-CF3) : Increases lipophilicity, enhancing membrane penetration and interaction with biological targets.

- Hydroxyl Group (-OH) : Facilitates hydrogen bonding, influencing the compound's interaction with enzymes and receptors.

- Methanol Group (-CH2OH) : Further contributes to the compound's reactivity and solubility in biological systems .

The mechanism of action involves interactions with specific molecular targets, including enzymes and receptors. The lipophilic nature of the trifluoromethyl group allows for better penetration into biological membranes, while the hydroxyl and methanol groups enable critical hydrogen bonding interactions that modulate enzyme functions .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .

Anticancer Activity

The compound has demonstrated promising anticancer activity in vitro. For instance, a recent study reported that derivatives of this compound exhibited significant inhibition of cancer cell growth in various cell lines, including KYSE70 and KYSE150. The most potent derivative showed an IC50 value of 0.655 μg/mL after 24 hours of treatment .

| Compound | Cell Line | IC50 (μg/mL) | Inhibition (%) |

|---|---|---|---|

| This compound | KYSE70 | 0.655 | >99% |

| This compound | KYSE150 | Not specified | Significant |

Case Studies

- Anticancer Evaluation : A study evaluated the cytotoxicity of various pyridine derivatives, including this compound, against multiple cancer cell lines. The results indicated that this compound significantly inhibits cell proliferation, supporting its potential as an anticancer agent .

- Antimicrobial Testing : In another study focusing on antimicrobial properties, this compound showed effectiveness against several bacterial strains, highlighting its potential as a lead compound for developing new antibiotics .

Synthesis and Industrial Applications

The synthesis of this compound typically involves multi-step reactions starting from commercially available pyridine derivatives. Common methods include trifluoromethylation followed by hydroxylation and methanol addition. The optimized synthetic routes are crucial for high yield and purity, often employing continuous flow reactors to enhance efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.